4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether
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Overview
Description
4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether is a chemical compound that belongs to the class of sulfonyl quinolines. This compound is characterized by the presence of a sulfonyl group attached to a quinoline ring system, which is further substituted with a chloro and methoxy group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzenesulfonyl chloride and tetrahydroquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as lutidine.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products
Scientific Research Applications
4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to modulation of their activity.
Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism
Comparison with Similar Compounds
4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-chloro-2-methoxybenzenesulfonyl chloride and 1-(2-methoxyphenyl)piperazine share structural similarities.
Uniqueness: The presence of both the sulfonyl and quinoline moieties in this compound imparts unique chemical and biological properties that are not observed in the similar compounds .
Properties
Molecular Formula |
C16H16ClNO3S |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-15-9-8-13(17)11-16(15)22(19,20)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
InChI Key |
DKIFUZGIHGWZHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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